

5-Methylpyridazin-3-amine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methylpyridazin-3-amine

Cat. No.: B115811

[Get Quote](#)

5-Methylpyridazin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylpyridazin-3-amine, a heterocyclic amine, is a molecule of significant interest within the fields of medicinal chemistry and drug development. Its pyridazine core is a key structural motif found in a variety of biologically active compounds. The presence of both a methyl group and an amino group on the pyridazine ring provides versatile points for chemical modification, making it a valuable building block for the synthesis of novel pharmaceutical agents. This document provides a comprehensive overview of its chemical properties, structure, and a representative synthetic protocol.

Chemical Structure and Identifiers

The structural representation of **5-Methylpyridazin-3-amine** is crucial for understanding its chemical behavior and interactions.

Caption: 2D Chemical Structure of **5-Methylpyridazin-3-amine**

Identifier	Value
IUPAC Name	5-methylpyridazin-3-amine
Synonyms	3-Amino-5-methylpyridazine, 5-Methyl-3-pyridazinamine[1]
CAS Number	144294-43-9[1][2]
Molecular Formula	C5H7N3[1][2]
SMILES	CC1=CC(=NN=C1)N
InChI	InChI=1S/C5H7N3/c1-4-2-5(6)8-7-3-4/h2-3H,1H3,(H2,6,8)
InChIKey	WZOOTWYQPKVYOS-UHFFFAOYSA-N

Physicochemical Properties

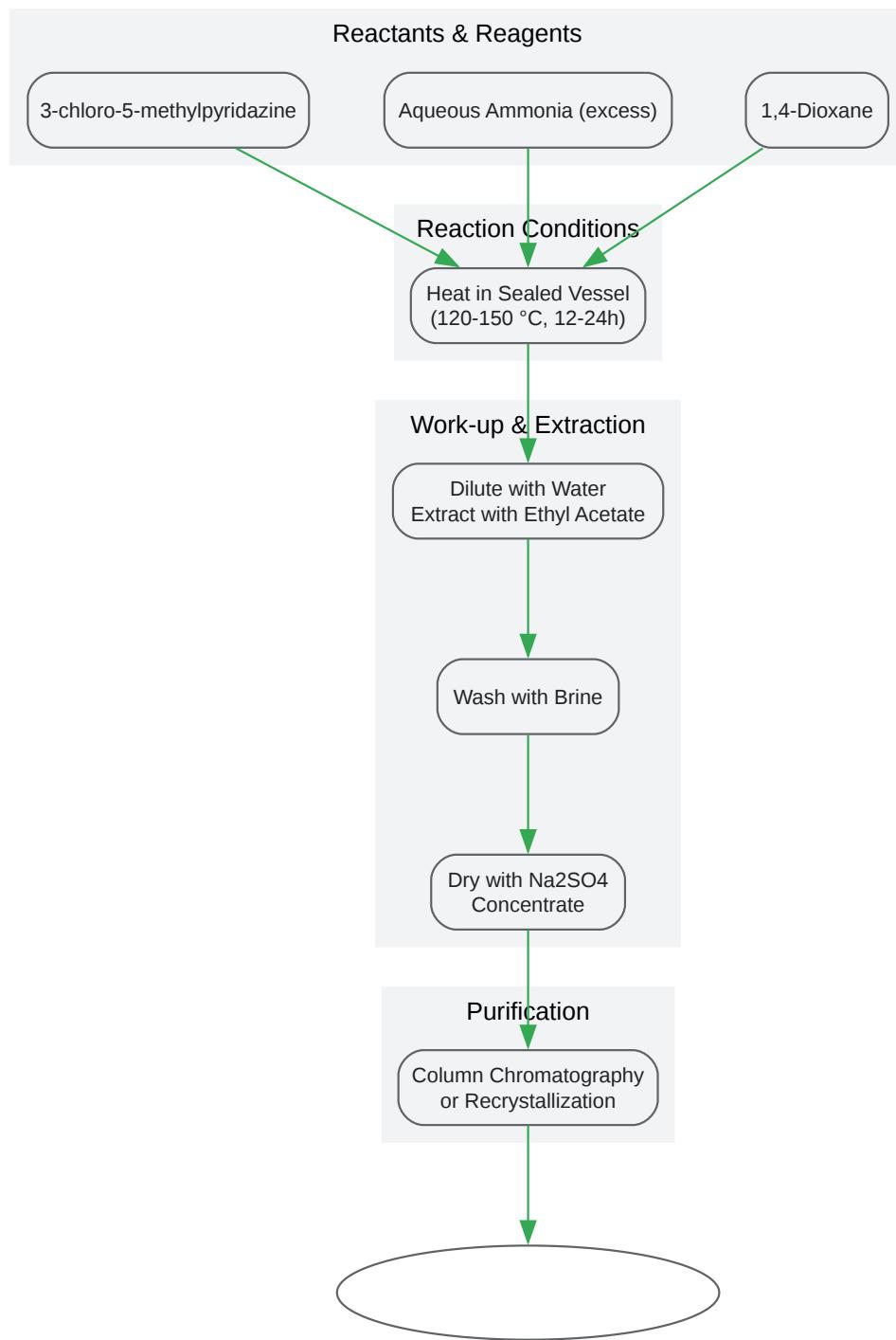
A summary of the key physicochemical properties of **5-Methylpyridazin-3-amine** is provided below. These properties are essential for its handling, formulation, and application in experimental settings.

Property	Value	Source
Molecular Weight	109.13 g/mol	[2]
Melting Point	183-184 °C	[2]
Boiling Point	320.8 ± 22.0 °C (Predicted)	[2]
Density	1.155 ± 0.06 g/cm³ (Predicted)	[2]
XLogP3	-0.1	[2]
Topological Polar Surface Area (TPSA)	51.8 Å²	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	3	[2]

Experimental Protocols: Synthesis

While a direct, detailed experimental protocol for the synthesis of **5-Methylpyridazin-3-amine** is not readily available in the provided search results, a plausible and commonly employed synthetic strategy involves the amination of a corresponding chloro-substituted pyridazine. The following is a representative protocol based on established methodologies for analogous compounds, such as the synthesis of 6-propylpyridazin-3-amine from 3-chloro-6-propylpyridazine.^[3] This proposed method would start from the commercially available 3-chloro-5-methylpyridazine.

Reaction Scheme:


Materials and Reagents:

- 3-chloro-5-methylpyridazine
- Aqueous ammonia (28-30%) or an ammonia surrogate like benzophenone imine^[4]
- 1,4-Dioxane (or another suitable high-boiling solvent)
- Palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., Xantphos) if using an ammonia surrogate^[4]
- Base (e.g., Sodium tert-butoxide) if using an ammonia surrogate^[4]
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a sealed pressure vessel, dissolve 3-chloro-5-methylpyridazine (1.0 equivalent) in 1,4-dioxane.
- Amination: Add an excess of aqueous ammonia (e.g., 10-20 equivalents).
- Heating: Seal the vessel and heat the mixture to 120-150 °C for 12-24 hours. The reaction progress should be monitored by an appropriate technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully vent the vessel and transfer the contents to a separatory funnel.
- Extraction: Dilute the reaction mixture with water and extract the product into ethyl acetate (repeated three times).
- Washing: Combine the organic layers and wash with brine to remove any remaining aqueous impurities.
- Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be purified by recrystallization or silica gel column chromatography to yield pure **5-Methylpyridazin-3-amine**.

General Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **5-Methylpyridazin-3-amine**.

Applications in Research and Development

5-Methylpyridazin-3-amine is a valuable intermediate in the synthesis of more complex molecules for pharmaceutical applications. The pyridazine scaffold is known to be a part of compounds with a wide range of biological activities, including but not limited to, antiviral, hypotensive, cardiotonic, and anticancer properties. The amino group provides a reactive handle for further functionalization, allowing for the exploration of structure-activity relationships in drug discovery programs.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. parchem.com [parchem.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [5-Methylpyridazin-3-amine chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b115811#5-methylpyridazin-3-amine-chemical-properties-and-structure\]](https://www.benchchem.com/product/b115811#5-methylpyridazin-3-amine-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com